molecular formula C13H17NO2 B11885627 Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- CAS No. 54444-95-0

Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11885627
CAS No.: 54444-95-0
M. Wt: 219.28 g/mol
InChI Key: ZRLXQZOZXJJZEJ-UHFFFAOYSA-N
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Description

N-(6,7-Dimethylchroman-3-yl)acetamide is an organic compound belonging to the chroman family Chromans are a class of compounds characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring This particular compound features two methyl groups at the 6 and 7 positions of the chroman ring and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dimethylchroman-3-yl)acetamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.

    Introduction of Methyl Groups: The methyl groups at the 6 and 7 positions can be introduced through alkylation reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of N-(6,7-Dimethylchroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted chroman derivatives.

Mechanism of Action

The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-Dimethylchroman-3-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- is characterized by the presence of a benzopyran moiety, which is known for its diverse biological properties. The compound can be represented by the following chemical formula:

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance, compounds similar to Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- have shown significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bE. coli12.5 µg/mL
2iS. aureus6.25 µg/mL
2cS. typhi12.5 µg/mL

These findings indicate that certain derivatives exhibit potent antibacterial effects comparable to standard antibiotics like levofloxacin .

Antioxidant Activity

The benzopyran structure is associated with antioxidant properties. Research has shown that compounds containing this moiety can scavenge free radicals effectively. A study demonstrated that derivatives of benzopyran significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Acetamide derivatives have also been investigated for their anti-inflammatory properties. In a recent study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The results indicated that these compounds could reduce the levels of TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

The biological activities of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes.
  • Scavenging Free Radicals : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thus neutralizing them.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of acetamide derivatives demonstrated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Among these derivatives, Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of various benzopyran derivatives. The study revealed that Acetamide derivatives significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress.

Properties

CAS No.

54444-95-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15)

InChI Key

ZRLXQZOZXJJZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C

Origin of Product

United States

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